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Compound of Interest

Compound Name:
5-Chloro-4-iodo-2-

methoxypyridine

CAS No.: 1227602-85-8

Cat. No.: B3033864

Get Quote

A Strategic Scaffold for Chemoselective Drug Design[1]
Executive Summary: The Orthogonal Triad
5-Chloro-4-iodo-2-methoxypyridine (CAS: 1256799-36-8) is not merely a reagent; it is a

programmable scaffold. Its value in medicinal chemistry lies in its "orthogonal reactivity"—the

ability to functionalize three distinct positions on the pyridine ring sequentially, without

protecting groups.

This guide moves beyond basic properties to explore the mechanistic hierarchy that allows this

molecule to serve as a linchpin in the synthesis of complex kinase inhibitors and GPCR

ligands. We will dissect the electronic architecture that dictates why the C4-iodine reacts first,

how to activate the recalcitrant C5-chlorine, and how to utilize the C2-methoxy group as a

latent functional handle.
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To master this molecule, one must understand the electronic push-pull forces at play. The

pyridine ring is electron-deficient, but the substituents modify this significantly.

The Reactivity Hierarchy (Causality)
The chemoselectivity of this scaffold is governed by Bond Dissociation Energy (BDE) and the

oxidative addition rates of Palladium catalysts.

Position Substituent
Bond Energy
(Approx.)[1][2]

Reactivity
Rank

Mechanism of
Activation

C-4 Iodo (-I) ~213 kJ/mol 1 (High)

Facile Oxidative

Addition (Pd⁰ →

Pdᴵᴵ)

C-5 Chloro (-Cl) ~327 kJ/mol 2 (Medium)

Requires

specialized

ligands (e.g.,

Buchwald)

C-2 Methoxy (-OMe) Stable Ether 3 (Low)

Nucleophilic

Aromatic

Substitution (

) or Acid

Hydrolysis

The Mechanistic Logic:

C4-Iodo (The Soft Spot): The C-I bond is the weakest. Palladium(0) catalysts undergo

oxidative addition into the C-I bond roughly

to

times faster than the C-Cl bond. This kinetic difference allows you to run Suzuki,
Sonogashira, or Negishi couplings at C4 exclusively at room temperature or mild heat,
leaving the C5-Cl intact.
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C5-Chloro (The Hard Stop): Once the iodine is replaced, the C5-Cl bond remains. It is

sterically crowded (flanked by the new C4 substituent) and electronically deactivated.

Activation here requires electron-rich, bulky phosphine ligands (e.g., XPhos, RuPhos) and

higher temperatures.

C2-Methoxy (The Mask): This group acts as a "masked" pyridone. It prevents unwanted

polymerization during metal-catalyzed steps. Later, it can be demethylated to yield the 2-

pyridone (a common pharmacophore) or displaced by amines via

under forcing conditions.

Visualization: The Chemoselective Workflow
The following diagram illustrates the logical flow of building a drug candidate using this scaffold.
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5-Chloro-4-iodo-2-methoxypyridine
(Core Scaffold)

Step 1: C4 Functionalization
(Suzuki/Sonogashira)

 Pd(0), RT
Selectivity: I >> Cl

4-Substituted-5-chloro-2-methoxypyridine

Step 2: C5 Functionalization
(Buchwald-Hartwig/Suzuki)

 Pd(0), Ligand, Heat
Activation of Cl

4,5-Disubstituted-2-methoxypyridine

Route A: Demethylation
(HBr/AcOH)

 Acidic Hydrolysis

Route B: SnAr Displacement
(Amines/Alkoxides)

 Nucleophilic Attack

Target: 2-Pyridone Derivative Target: 2-Amino/Alkoxy Derivative

Click to download full resolution via product page

Caption: Figure 1. The sequential functionalization strategy exploiting bond-energy differences.

Experimental Protocols (Self-Validating Systems)
Protocol A: Chemoselective Suzuki Coupling at C4
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Objective: Install an aryl group at C4 without touching the C5-chlorine. Critical Control Point:

Temperature control is vital. Exceeding 60°C may initiate minor oxidative addition at the C-Cl

bond, leading to "scrambling" or bis-coupling.

Reagents:

Scaffold: 5-Chloro-4-iodo-2-methoxypyridine (1.0 equiv)

Boronic Acid: Aryl-B(OH)₂ (1.1 equiv)

Catalyst: Pd(PPh₃)₄ (5 mol%) — Chosen for its bulk, reducing reactivity at the Cl site.

Base: Na₂CO₃ (2.0 M aqueous, 3.0 equiv)

Solvent: DME (Dimethoxyethane) / Water (4:1 ratio)

Methodology:

Degassing (Crucial): Charge the reaction vessel with the scaffold, boronic acid, and Pd

catalyst. Seal and purge with Argon/Nitrogen for 15 minutes. Oxygen is the enemy of

chemoselectivity here, as it promotes homocoupling.

Solvent Addition: Add degassed DME and aqueous base via syringe.

Reaction: Stir at Room Temperature for 4 hours.

Validation Step: Spot TLC every hour. The starting material (Rf ~0.8 in 20% EtOAc/Hex)

should disappear. If the reaction stalls, heat gently to 40°C. Do not exceed 50°C.

Workup: Dilute with EtOAc, wash with brine. Dry over MgSO₄.

Purification: Silica gel chromatography. The mono-coupled product is usually more polar than

the di-halo starting material but less polar than the bis-coupled impurity (if any formed).

Protocol B: Activation of C5-Chloro (Buchwald-Hartwig)
Objective: Amination of the deactivated C5 position. Challenge: The C5-Cl is electronically

deactivated by the electron-donating methoxy group at C2 and sterically hindered by the new
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group at C4. Standard Pd/ligand systems will fail.

Reagents:

Substrate: Product from Protocol A (1.0 equiv)

Amine: R-NH₂ (1.2 equiv)

Catalyst System: Pd₂dba₃ (2 mol%) + XPhos or BrettPhos (4 mol%).

Rationale: These dialkylbiaryl phosphine ligands are specifically designed to facilitate

oxidative addition into difficult aryl chlorides.

Base: Cs₂CO₃ (dry, 3.0 equiv) — Stronger base required for the chloride.

Solvent: Toluene or Dioxane (anhydrous).

Methodology:

Setup: In a glovebox or under strict Schlenk conditions, combine substrate, amine, base, Pd

source, and ligand.

Thermal Activation: Heat to 100°C - 110°C for 12–18 hours.

Validation Step: LCMS is preferred over TLC here due to the complexity of the matrix.

Look for the M+1 peak of the product. If starting material persists, add 1 mol% more

catalyst and heat for 4 more hours.

Workup: Filter through a celite pad to remove Palladium black. Concentrate and purify.

Physical Data & Safety Profile
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Property Value Notes

Molecular Formula C₆H₅ClINO

Molecular Weight 269.47 g/mol
Heavy atom count aids in X-

ray crystallography phasing.

Calculated LogP ~2.8
Moderately lipophilic; good cell

permeability potential.

TPSA ~32 Å²
Polar surface area suggests

good oral bioavailability.

Appearance Off-white to pale yellow solid
Darkens upon light exposure

(Iodine liberation).

Storage 2–8°C, Protect from Light
Critical: C-I bonds are

photosensitive.

Synthesis & Sourcing Strategy
While purchasing is recommended for speed (CAS 1256799-36-8), understanding the

synthesis aids in troubleshooting impurity profiles.

The "Sandmeyer" Route (Most Reliable):

Precursor: 2-Methoxy-5-chloropyridine.

Nitration: Nitration typically occurs at C3 (ortho to methoxy). However, forcing conditions or

specific directing groups are needed to access the C4-nitro or C4-amino precursors.

Iodination: The most common industrial route to this specific isomer involves the metallation

of 2-methoxy-5-chloropyridine, though this often yields mixtures (C3 vs C4).

Purity Flag: Commercial batches often contain 3-iodo isomers (approx. 2-5%).

QC Check: Always run a ¹H-NMR before use. The C3-proton (singlet) and C6-proton

(singlet) of the target molecule will have distinct shifts compared to the coupled protons of

the 3-iodo isomer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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